molecular formula C12H10ClFN2 B8304494 3-Chloro-4-fluoro-N2-phenylbenzene-1,2-diamine

3-Chloro-4-fluoro-N2-phenylbenzene-1,2-diamine

Cat. No. B8304494
M. Wt: 236.67 g/mol
InChI Key: DQBZOOBELOJHAO-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a mixture of (2-chloro-3-fluoro-6-nitrophenyl)phenylamine (1.28 g, 4.8 mmol) in MeOH (45 mL) and water (15 mL) were added NH4Cl (1.48 g, 28.8 mmol) and iron powder (1.07 g, 19.2 mmol) and the reaction mixture heated at 90° C. for 2 h. After cooling to RT, the crude mixture was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions washed with brine, dried (MgSO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound (918 mg, 81%). LCMS (Method C): RT 3.46 min [M+H]+ 237.1/239.1.
Name
(2-chloro-3-fluoro-6-nitrophenyl)phenylamine
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
1.07 g
Type
catalyst
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[NH4+].[Cl-]>CO.O.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([NH2:9])[C:3]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
(2-chloro-3-fluoro-6-nitrophenyl)phenylamine
Quantity
1.28 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)[N+](=O)[O-])NC1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
1.07 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the crude mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (×3)
WASH
Type
WASH
Details
the combined organic fractions washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 918 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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